![molecular formula C13H8ClNO B7808988 2-(4-Chlorophenoxy)benzonitrile CAS No. 146537-85-1](/img/structure/B7808988.png)
2-(4-Chlorophenoxy)benzonitrile
Overview
Description
2-(4-Chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8ClNO. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound features a benzonitrile core substituted with a 4-chlorophenoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)benzonitrile typically involves the reaction of 4-chlorophenol with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where 4-chlorophenol reacts with benzonitrile in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitrile group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium-based catalysts for coupling reactions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, phenoxy derivatives, and complex aromatic compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to 2-(4-Chlorophenoxy)benzonitrile. Research indicates that derivatives of this compound exhibit significant activity against Gram-positive bacterial strains, as well as antifungal effects against Candida albicans . The synthesis of these compounds often involves complex chemical reactions that enhance their efficacy and reduce toxicity, demonstrating potential for development into therapeutic agents.
Inflammation and Autoimmune Disorders
this compound has been implicated in research targeting leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory responses. Inhibition of LTA4H is beneficial in treating various inflammatory diseases, including chronic conditions like arthritis and inflammatory bowel disease . The compound's derivatives are being explored for their potential to modulate inflammatory pathways effectively.
Agrochemical Applications
Herbicide Development
As a phenoxy herbicide, this compound plays a role in agricultural chemistry. It functions as a synthetic auxin, promoting plant growth while controlling weeds . Its effectiveness in selective weed management makes it a valuable component in herbicide formulations, contributing to sustainable agricultural practices.
Material Science
Synthesis of Advanced Materials
The compound's unique chemical structure allows for its use in synthesizing advanced materials. For instance, it is involved in the creation of unsymmetrical diaryl ethers through reactions that yield high purity and efficiency . These materials can be utilized in various applications, including coatings and polymers, enhancing their physical properties.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)benzonitrile
- 4-(2-Fluorophenoxy)benzonitrile
- 4-(Chloromethyl)benzonitrile
- 3-(Chloromethyl)benzonitrile
Uniqueness
2-(4-Chlorophenoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective or versatile .
Biological Activity
2-(4-Chlorophenoxy)benzonitrile, with the molecular formula CHClNO, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzonitrile core with a 4-chlorophenoxy substituent, which enhances its biological properties. The molecular weight is approximately 229.66 g/mol.
Synthesis
The synthesis typically involves a nucleophilic aromatic substitution reaction where 4-chlorophenol reacts with benzonitrile in the presence of potassium carbonate (KCO) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various gram-positive bacteria and mycobacterial strains. In particular, compounds with halogen substitutions, such as 4-chlorophenol derivatives, have shown enhanced antibacterial efficacy compared to non-substituted counterparts .
Table 1: Antimicrobial Activity of this compound
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it can inhibit the growth of various cancer cells while exhibiting low toxicity to normal mammalian cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It may function as an inhibitor or modulator of key enzymes involved in cellular processes. For instance, it can disrupt cell wall synthesis in bacteria or induce apoptosis in cancer cells through various signaling pathways .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of various substituted benzonitriles, this compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that it could selectively inhibit cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index for further development .
Properties
IUPAC Name |
2-(4-chlorophenoxy)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKRNCISUVTPPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556348 | |
Record name | 2-(4-Chlorophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146537-85-1 | |
Record name | 2-(4-Chlorophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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